molecular formula C20H13BrN2O2S2 B2835724 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 325988-19-0

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2835724
CAS No.: 325988-19-0
M. Wt: 457.36
InChI Key: NGLDKYRDDXHXHY-UHFFFAOYSA-N
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Description

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (CAS 325988-19-0) is a high-purity chemical compound with a molecular formula of C20H13BrN2O2S2 and a molecular weight of 457.36 g/mol . This complex organic molecule features a thiophene ring, a five-membered heterocycle containing sulfur, and a thiazole ring, which is a key functional group in medicinal chemistry known to interact with a variety of biological targets . This compound belongs to a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc (Zn2+), copper (Cu2+), and protons (H+), and is believed to play a role in sensing fluctuations of these endogenous substances, though its physiological functions are still being elucidated . As a state-dependent and non-competitive antagonist, this compound inhibits ZAC signaling with IC50 values in the low micromolar range (1-3 μM) . Its mechanism is proposed to involve targeting the transmembrane and/or intracellular domains of the receptor, making it a valuable pharmacological tool for probing ZAC's structure and function . A key advantage of this chemical series is its high selectivity; closely related analogs have been demonstrated to be selective ZAC antagonists, showing no significant activity at other closely related Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . This makes it a superior research tool compared to previously used promiscuous antagonists like tubocurarine. Its primary research application is in fundamental neuroscience for investigating the poorly understood physiological roles of ZAC. It is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDKYRDDXHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a thiazole compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. For instance, its anticancer activity could be attributed to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

  • N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide (): Key Difference: Methoxy group at the 2-position of the benzamide instead of 3-phenoxy. Data: No explicit activity data provided, but structural similarity suggests comparable synthetic routes involving thiazole-thiophene coupling .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Key Difference: 4-Methylphenyl substitution on the thiazole and 2-phenoxy on the benzamide. Impact: Demonstrated 129.23% bioactivity in a plant growth assay (p < 0.05), suggesting that substituent positioning (2- vs. 3-phenoxy) and thiazole substitution (methylphenyl vs. bromothiophene) significantly influence activity .

Variations in Thiazole Substituents

  • N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (): Key Difference: Acetamide replaces benzamide; halogenated aryl group on thiazole. LCMS and NMR confirmed purity, suggesting reliable synthetic protocols for analogous compounds .
  • N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8, ): Key Difference: Methyl substitution on thiazole instead of bromothiophene. Impact: Identified as a modulator of dynamin-like EHD4 ATPase activity, indicating that even minor thiazole modifications (e.g., methyl vs. bromothiophene) can redirect biological targets .

Functional Group Replacements

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():
    • Key Difference : Chloro-substituted thiazole and difluorobenzamide.
    • Impact : Demonstrated inhibition of PFOR enzyme via amide anion formation, emphasizing the importance of electron-withdrawing groups (Cl, F) in enzyme interaction. Crystal structure analysis revealed hydrogen bonding stabilizing molecular packing .

Data Tables: Structural and Functional Comparisons

Compound Name Thiazole Substituent Benzamide Substituent Key Bioactivity/Property Evidence Source
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide 5-Bromothiophen-2-yl 3-Phenoxy N/A (Structural focus)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide 5-Bromothiophen-2-yl 2-Methoxy Synthetic methodology
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy 129.23% plant growth modulation
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide 4-Methyl 3-Phenoxy EHD4 ATPase modulation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluoro PFOR enzyme inhibition

Research Findings and Implications

  • Synthetic Flexibility : The thiazole core allows diverse substitutions (e.g., bromothiophene, methylphenyl) via reactions like Suzuki coupling or nucleophilic substitution, enabling tailored bioactivity .
  • Bioactivity Trends: Electron-withdrawing groups (Br, Cl) on thiazole/benzamide enhance enzyme inhibition (e.g., PFOR, COX/LOX), while phenoxy/methoxy groups modulate growth or ATPase activity .
  • Structural-Activity Relationships (SAR): The 3-phenoxy position in the target compound may optimize steric and electronic interactions compared to 2-substituted analogues, though empirical validation is needed .

Q & A

Q. What are the optimal synthetic routes for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 5-bromothiophene-2-carbaldehyde with thiosemicarbazide to form the thiazole core.
  • Step 2 : Coupling the thiazole intermediate with 3-phenoxybenzoyl chloride under anhydrous conditions (e.g., pyridine solvent, room temperature, inert atmosphere) to form the amide bond .
  • Optimization : Reaction yields depend on temperature control (20–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios. TLC (silica gel, ethyl acetate/hexane) monitors progress, and purification uses column chromatography or recrystallization from methanol .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and amide linkage. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–170 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. Non-classical interactions (C–H···O/F) stabilize the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~470) and bromine isotope patterns .

Q. What purification strategies mitigate byproduct formation during synthesis?

  • Methodological Answer :
  • Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) separate unreacted starting materials and regioisomers.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals by exploiting differential solubility of byproducts .
  • Inert Conditions : Use of argon/nitrogen prevents oxidation of thiophene and thiazole moieties, reducing side reactions .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity and target interactions?

  • Methodological Answer :
  • Enzyme Assays : Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase), using nitazoxanide derivatives as positive controls. Measure IC50_{50} via NADH oxidation assays .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites. Prioritize hydrogen bonding (amide N–H to active-site residues) and halogen (Br) interactions .
  • SAR Studies : Modify substituents (e.g., bromothiophene → chlorothiophene) to correlate structure with antimicrobial/anticancer activity .

Q. What crystallographic strategies resolve structural ambiguities, especially with heavy atoms like bromine?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray data (λ = 0.710–1.541 Å) with Cu/Kα radiation enhances anomalous scattering for bromine localization.
  • Refinement : SHELXL refines positional and thermal parameters. Use of restraints for disordered solvent molecules improves model accuracy.
  • Validation : PLATON checks for missed symmetry and hydrogen-bonding networks. CCDC deposition ensures reproducibility .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. Use internal standards (e.g., doxorubicin for cytotoxicity assays) .
  • Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .
  • Data Triangulation : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .

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